![molecular formula C8H10Cl2N4O2 B10911840 4-[(dichloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10911840.png)
4-[(dichloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a dichloroacetyl group and an ethyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of benzylamines with 2,2-dichloroethanoyl chloride, followed by the addition of alkyl isocyanides and dialkyl acetylenedicarboxylates under mild conditions at ambient temperature . This one-pot synthesis is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Chloramphenicol Derivatives: These compounds also contain a dichloroacetyl group and have antimicrobial properties.
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Uniqueness
4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both dichloroacetyl and ethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H10Cl2N4O2 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
4-[(2,2-dichloroacetyl)amino]-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H10Cl2N4O2/c1-2-14-5(7(11)15)4(3-12-14)13-8(16)6(9)10/h3,6H,2H2,1H3,(H2,11,15)(H,13,16) |
InChI Key |
XGWOYVJXOKAIHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C(Cl)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



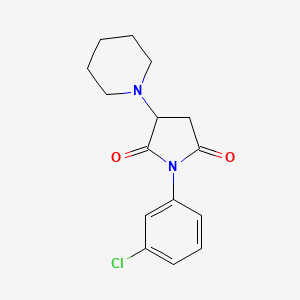

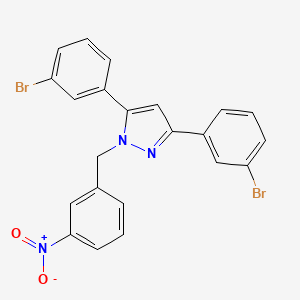
![N-(4-bromo-3-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911782.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10911785.png)
![1-(4-{[(E)-(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B10911786.png)
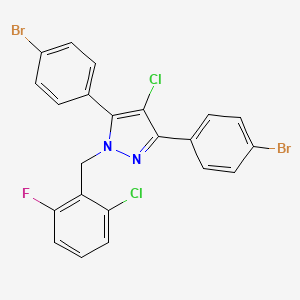
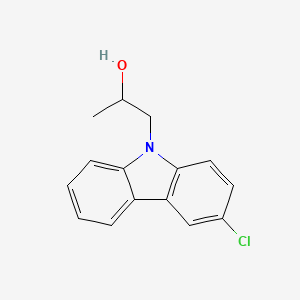
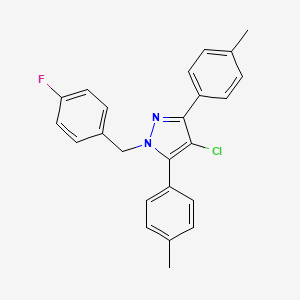
![[4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B10911810.png)
![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10911815.png)
![1-[4-(2-phenyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B10911817.png)
![N-(4-acetylphenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911820.png)
